1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid
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Overview
Description
1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is a derivative of Dewar benzene, which is a bicyclic isomer of benzene. The structure of this compound includes four methyl groups and a phenyl group attached to a bicyclo[2.2.0]hexa-2,5-diene core, making it a highly substituted and sterically hindered molecule.
Preparation Methods
The synthesis of 1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the photolysis of the cis-1,2-dihydro derivative of phthalic anhydride followed by oxidation with lead tetraacetate . This method leverages the photochemical properties of the precursor to form the desired bicyclic structure.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis typically involves the use of photochemical reactions and subsequent oxidation steps.
Chemical Reactions Analysis
1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as lead tetraacetate, resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The presence of methyl and phenyl groups allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like lead tetraacetate and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of highly substituted bicyclic structures.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid involves its interaction with molecular targets through its bicyclic core and substituents. The compound’s steric hindrance and electronic properties influence its reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar compounds to 1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid include other derivatives of Dewar benzene and bicyclo[2.2.0]hexa-2,5-diene structures. These compounds share the bicyclic core but differ in the nature and position of substituents. Examples include:
Hexamethyl Dewar benzene: A derivative with six methyl groups, known for its use in organometallic chemistry.
Bicyclo[2.2.0]hexa-2,5-diene: The parent compound without additional substituents, used as a reference structure in studies of bicyclic systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it a valuable compound for specialized research applications.
Properties
IUPAC Name |
(1R,4R)-1,4,5,6-tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-10-11(2)17(4)14(15(18)19)13(16(10,17)3)12-8-6-5-7-9-12/h5-9H,1-4H3,(H,18,19)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABIWKRIIJBOLR-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C1(C(=C2C(=O)O)C3=CC=CC=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@]2([C@]1(C(=C2C(=O)O)C3=CC=CC=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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